molecular formula C8H17Br B2742543 1-Bromo-2,4-dimethylhexane CAS No. 13285-68-2

1-Bromo-2,4-dimethylhexane

Cat. No. B2742543
CAS RN: 13285-68-2
M. Wt: 193.128
InChI Key: HCXJNTJVVFUDKB-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethylhexane is a colorless liquid with a boiling point of 160-162°C. It is a common organic compound that is widely used in scientific research. This compound is also known as 2,4-dimethylhexyl bromide or 2,4-dimethyl-1-bromohexane. The purpose of

Scientific Research Applications

Vibrational Analysis

In the field of vibrational spectroscopy, 1-Bromo-2,4-dimethylhexane and its related compounds have been studied for their infrared and Raman spectra. These studies provide insights into the molecular structures and dynamics of such compounds. For instance, Crowder and Jaiswal (1983) analyzed various dimethylhexanes, including 2,4-dimethylhexane, using infrared and Raman spectroscopy. They focused on understanding the different conformers and their behaviors in solid and liquid states (Crowder & Jaiswal, 1983).

Combustion Chemistry

In combustion chemistry, the study of similar compounds like 2,5-dimethylhexane can be relevant. These molecules, found in various fuels, have been analyzed to understand their combustion characteristics. Sarathy et al. (2014) conducted a comprehensive study on the combustion of 2,5-dimethylhexane, providing data that can be extrapolated to understand the combustion behavior of related compounds, including this compound (Sarathy et al., 2014).

Ring Expansion and Chemical Reactions

Research has also been conducted on the ring expansion of related molecules. For example, Agou et al. (2015) studied the reaction involving 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showing how complex ring structures can be formed and expanded. This type of research provides valuable insights into synthetic chemistry and the formation of novel compounds (Agou et al., 2015).

Electrochemical Reduction

The electrochemical reduction of compounds similar to this compound has been explored to understand the mechanisms involved in their transformation. For instance, Rose (2016) examined the electrochemical reductions of 1-bromo-6-chlorohexane and 1-chloro-6-iodohexane, providing insights that can be applied to the study of this compound (Rose, 2016).

Microwave-Assisted Synthesis

In the field of green chemistry, the microwave-assisted synthesis of related compounds has been researched. Zheng Zhi-hu (2014) studied the synthesis of dimethylhexane-1,6-dicarbamate under microwave irradiation, a technique that could be relevant for synthesizing derivatives of this compound (Zheng Zhi-hu, 2014).

Cycloaddition Reactions

The study of cycloaddition reactions involving brominated compounds is another area of research. For instance, Toda et al. (1974) investigated the [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, providing insights into the reactivity of haloalkenes, which can be related to the study of this compound (Toda et al., 1974).

properties

IUPAC Name

1-bromo-2,4-dimethylhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJNTJVVFUDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13285-68-2
Record name 1-bromo-2,4-dimethylhexane
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